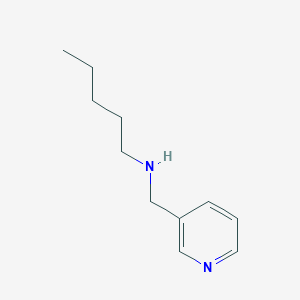

N-(pyridin-3-ylmethyl)pentan-1-amine

Description

N-(pyridin-3-ylmethyl)pentan-1-amine (CAS: 70065-80-4) is a secondary amine featuring a pentyl chain (C₅H₁₁) linked to an amino group, which is further substituted by a pyridin-3-ylmethyl moiety. Its molecular formula is C₁₁H₁₈N₂, with a calculated molecular weight of 178.28 g/mol. This compound is structurally characterized by a flexible pentyl chain and a pyridine ring at the 3-position, which confers both lipophilic and polar properties.

Properties

CAS No. |

70065-80-4 |

|---|---|

Molecular Formula |

C11H18N2 |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

N-(pyridin-3-ylmethyl)pentan-1-amine |

InChI |

InChI=1S/C11H18N2/c1-2-3-4-7-12-9-11-6-5-8-13-10-11/h5-6,8,10,12H,2-4,7,9H2,1H3 |

InChI Key |

JDYJVPJCOPOSAP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNCC1=CN=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-3-ylmethyl)pentan-1-amine typically involves the reaction of pyridine-3-carboxaldehyde with pentan-1-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(pyridin-3-ylmethyl)pentan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent like dichloromethane.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Amine derivatives.

Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

N-(pyridin-3-ylmethyl)pentan-1-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations, physicochemical properties (where available), and inferred applications of N-(pyridin-3-ylmethyl)pentan-1-amine and related compounds:

Key Insights from Structural Variations

Chain Length and Flexibility: The pentyl chain in this compound offers greater flexibility compared to the shorter propyl chain in N,N-diethyl-3-pyridin-2-ylpropan-1-amine . This flexibility may enhance membrane permeability but reduce target specificity.

Substituent Effects: The pyridin-3-ylmethyl group in the target compound contrasts with the pyridin-2-yl substituent in 6312-05-6, altering electronic distribution and hydrogen-bonding capabilities. The 3-position on pyridine may enhance interactions with aromatic residues in enzymes .

Heterocyclic Systems: The pyrazolo[3,4-d]pyrimidine core in 21g-I introduces a planar heterocyclic system, which is critical for binding to ATP pockets in kinases .

Biological Activity

N-(pyridin-3-ylmethyl)pentan-1-amine is an organic compound with significant biological activity, characterized by its unique structure that includes a pentan-1-amine backbone and a pyridin-3-ylmethyl substituent. This composition enhances its potential as a ligand in various biochemical interactions, making it relevant in medicinal chemistry and organic synthesis.

The molecular formula of this compound is C12H17N2. The synthesis typically involves the reductive amination of pentan-1-amine with pyridine-3-carboxaldehyde, using reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride in the presence of an acid catalyst such as acetic acid. This method allows for efficient production in both laboratory and industrial settings, often employing advanced purification techniques like chromatography to achieve high purity levels.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Enzyme Inhibition:

- The compound has been investigated for its potential as an enzyme inhibitor, particularly against dihydrofolate reductase (DHFR) and other related enzymes. Inhibitors of DHFR are crucial in cancer therapy due to their role in folate metabolism, which is vital for DNA synthesis and repair .

2. Receptor Ligand Interactions:

- This compound shows promise as a receptor ligand, influencing pathways related to inflammation and cancer progression. Its structure allows it to interact effectively with specific biological targets, modulating various biochemical pathways through mechanisms such as hydrogen bonding and π–π interactions facilitated by the pyridine ring.

3. Antimicrobial Activity:

- Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens remains limited. Further research is necessary to explore its full potential in this area .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be compared with structurally related compounds to elucidate its unique properties. The following table summarizes key differences among similar compounds:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| N-(pyridin-2-ylmethyl)pentan-1-amine | Pyridine at 2-position | Different reactivity due to positional isomerism |

| N-(pyridin-4-ylmethyl)pentan-1-amine | Pyridine at 4-position | Variations in biological activity |

| N-(pyridin-3-ylmethyl)butan-1-amine | Shorter butanamine chain | Different chain length affects properties |

| N-(pyridin-3-ylmethyl)hexan-1-amine | Longer hexanamine chain | Enhanced hydrophobic interactions |

These comparisons highlight how variations in the position of the pyridine substituent and chain length can significantly influence the compound's reactivity and biological interactions.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

Case Study 1: A series of pyrimidine derivatives were synthesized and evaluated for their inhibitory activity against DHFR. Compounds with similar structural motifs demonstrated significant enzyme inhibition correlating with their structural features, providing insights into how modifications could enhance therapeutic efficacy against resistant tumors .

Case Study 2: Investigations into the binding affinities of various substituted amines have shown that compounds featuring electron-donating groups exhibit stronger interactions with target enzymes compared to those with electron-withdrawing groups. This finding emphasizes the importance of functional group positioning in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.